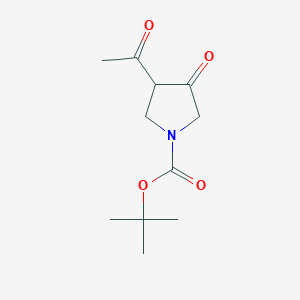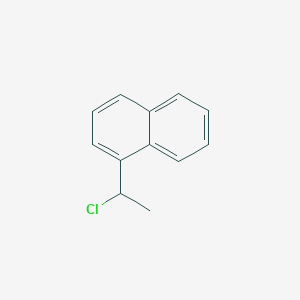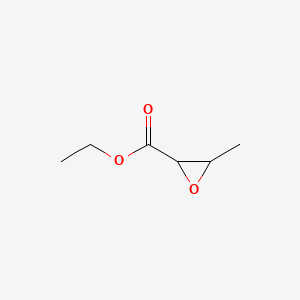![molecular formula C13H8ClNO2 B8809009 8-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B8809009.png)
8-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one
Vue d'ensemble
Description
8-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one is a chemical compound with a complex structure that includes a chlorine atom, a dibenzofuran moiety, and an oxazepine ring
Méthodes De Préparation
The synthesis of 8-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the chlorination of dibenzofuran followed by the formation of the oxazepine ring through cyclization reactions. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
8-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
8-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mécanisme D'action
The mechanism of action of 8-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparaison Avec Des Composés Similaires
8-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one can be compared with other similar compounds, such as:
2-Chlorodibenz(b,f)oxepine: This compound has a similar structure but lacks the oxazepine ring, which may result in different chemical properties and biological activities.
2-Chlorodibenz(b,f)thiepine:
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties that are not observed in the similar compounds mentioned above.
Propriétés
Formule moléculaire |
C13H8ClNO2 |
|---|---|
Poids moléculaire |
245.66 g/mol |
Nom IUPAC |
3-chloro-5H-benzo[b][1,4]benzoxazepin-6-one |
InChI |
InChI=1S/C13H8ClNO2/c14-8-5-6-12-10(7-8)15-13(16)9-3-1-2-4-11(9)17-12/h1-7H,(H,15,16) |
Clé InChI |
CQTGCCLTIDNYHT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)NC3=C(O2)C=CC(=C3)Cl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details

















Synthesis routes and methods III
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Acetamide, n-[5-[(butylamino)sulfonyl]-2-methoxyphenyl]-](/img/structure/B8808951.png)
![Octahydropyrrolo[3,2-b]pyrrole](/img/structure/B8808959.png)



![methyl 4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoate](/img/structure/B8808989.png)



![2-Isopropyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B8809019.png)


![2-[(3-Methoxyphenylamino)-methylene]malonic acid diethyl ester](/img/structure/B8809040.png)
